molecular formula C11H18O5 B031183 Diethyl 2-acetylglutarate CAS No. 1501-06-0

Diethyl 2-acetylglutarate

Cat. No.: B031183
CAS No.: 1501-06-0
M. Wt: 230.26 g/mol
InChI Key: NNOGMCQLKMLNPL-UHFFFAOYSA-N
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Description

Diethyl 2-acetylglutarate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is also known as diethyl 2-acetylpentanedioate. This compound is a clear, colorless to light yellow liquid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-acetylglutarate can be synthesized through the esterification of 2-acetylglutaric acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 2-acetylglutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-acetylglutarate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. These intermediates can modulate various biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

  • Diethyl glutarate
  • Diethyl succinate
  • Diethyl malonate

Comparison: Diethyl 2-acetylglutarate is unique due to the presence of an acetyl group, which imparts distinct reactivity and chemical properties compared to its analogs. For instance, diethyl glutarate lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions. Diethyl succinate and diethyl malonate also differ in their structural features and reactivity profiles .

Biological Activity

Diethyl 2-acetylglutarate (DEAG) is an organic compound with the molecular formula C11_{11}H18_{18}O5_5 and a molecular weight of 230.26 g/mol. It is known for its diverse biological activities, which have been explored in various studies. This article will delve into the pharmacological properties, mechanisms of action, and potential therapeutic applications of DEAG, supported by data tables and relevant case studies.

This compound is characterized by the presence of an acetyl group attached to a glutarate backbone. Its structure includes two ethyl ester groups, contributing to its solubility and reactivity.

  • Molecular Structure :
    • IUPAC Name : this compound
    • CAS Number : 1501-06-0
    • Molecular Weight : 230.26 g/mol

Antimicrobial Properties

DEAG has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis. A study highlighted that DEAG derivatives exhibited potent inhibition of DNA helicase activities in these bacteria, with IC50_{50} values as low as 1 µM for certain compounds derived from DEAG .

Table 1: Antimicrobial Activity of DEAG Derivatives

CompoundTarget BacteriaIC50_{50} (µM)Selectivity Index
DEAGS. aureus2.533
DEAGB. anthracis1.2566

HIV-1 Integrase Inhibition

Research has indicated that DEAG may serve as a potential inhibitor of HIV-1 integrase, an essential enzyme for viral replication. The compound showed promising results in inhibiting the integrase activity, suggesting its potential role in antiviral therapy .

The biological activity of DEAG can be attributed to its ability to interact with key enzymes involved in bacterial DNA replication and viral integration processes. The inhibition of helicase enzymes disrupts the unwinding of DNA strands necessary for replication, thus impeding bacterial growth . Similarly, its action on HIV-1 integrase suggests a mechanism involving interference with viral DNA integration into the host genome.

Study on Antibacterial Activity

In a systematic evaluation of DEAG's antibacterial properties, researchers conducted a series of assays to determine the minimum inhibitory concentrations (MICs) against resistant strains of S. aureus. The results indicated that certain derivatives of DEAG not only inhibited bacterial growth but also exhibited low cytotoxicity towards mammalian cells, highlighting their therapeutic potential .

Evaluation of Toxicity

A toxicological assessment was performed to evaluate the safety profile of DEAG. The study found no significant adverse effects at therapeutic concentrations, making it a candidate for further development in clinical applications .

Properties

IUPAC Name

diethyl 2-acetylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGMCQLKMLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241682
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-06-0
Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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Record name Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester
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Record name Diethyl 2-acetylglutarate
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